(3-(Butylthio)phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-butylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8,12H,2-3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDWECRJJYKYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303956 | |
| Record name | Benzenemethanol, 3-(butylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-43-3 | |
| Record name | Benzenemethanol, 3-(butylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3-(butylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(butylsulfanyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-(Butylthio)phenyl)methanol CAS number and chemical properties
An In-depth Technical Guide to (3-(Butylthio)phenyl)methanol: Synthesis, Properties, and Applications
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic design of molecular building blocks is paramount. Molecules that possess multiple, orthogonally reactive functional groups serve as versatile scaffolds for the construction of complex chemical entities. This compound is one such compound, incorporating a nucleophilic thioether and a primary benzylic alcohol. These features make it a valuable intermediate for introducing lipophilic side chains and providing a handle for further functionalization in medicinal chemistry and materials science.
While a dedicated CAS number for this compound is not prominently listed in major chemical databases, its synthesis is readily achievable from commercially available precursors. This guide provides a comprehensive overview of its chemical properties, a robust and detailed protocol for its synthesis, a thorough analysis of its potential hazards based on analogous structures, and a discussion of its applications for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is an aromatic alcohol containing a butyl thioether substituent at the meta position. Its structure combines the chemical reactivity of a primary alcohol with the characteristics of an aryl sulfide.
Caption: Chemical structure of this compound.
| Property | Value | Source |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₁H₁₆OS | Calculated |
| Molecular Weight | 196.31 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from analogs[1] |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and acetone; insoluble in water. | Inferred from analogs[2] |
Proposed Synthesis Methodology
The most direct and efficient synthesis of this compound involves the S-alkylation of (3-mercaptophenyl)methanol with a suitable butyl halide. This approach is based on the well-established Williamson ether synthesis, adapted for thioether formation.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution (SN2) reaction where the thiolate anion, generated in situ from the deprotonation of the thiol by a base, attacks the primary carbon of the butyl halide.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol
Materials:
-
(3-Mercaptophenyl)methanol (1.0 eq)[3]
-
1-Bromobutane (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-mercaptophenyl)methanol.
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate to the solution. The use of a relatively non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions with the butyl halide.
-
Alkylation: Add 1-bromobutane dropwise to the stirring suspension at room temperature. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Hazard Analysis and Safe Handling
As no specific safety data sheet (SDS) is available for this compound, a hazard assessment must be conducted based on its functional groups: a thioether and a primary benzylic alcohol. Data from analogous compounds, such as 2-(Ethylthio)ethanol, are used to infer potential risks.
| Hazard Class | Potential Effect | Precautionary Measures |
| Eye Irritation | May cause serious eye irritation or damage.[4] | Wear safety glasses with side shields or chemical goggles (P280).[5] |
| Skin Irritation | May cause skin irritation upon prolonged contact.[5] | Wear nitrile or other suitable chemical-resistant gloves (P280).[5] |
| Inhalation | Vapors may be harmful if inhaled, potentially causing respiratory irritation. | Use only in a well-ventilated area or in a chemical fume hood (P271).[5] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product (P270).[5] |
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Handling and Storage:
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Applications in Research and Drug Development
This compound is a versatile intermediate with significant potential in drug discovery and organic synthesis.
-
Pharmaceutical Scaffolding: The butylthio group can increase the lipophilicity of a molecule, which can be crucial for modulating pharmacokinetic properties such as cell membrane permeability and metabolic stability. The alcohol moiety provides a reactive site for further elaboration.
-
Linker Chemistry: The primary alcohol can be readily converted into other functional groups such as an aldehyde, carboxylic acid, ether, or ester. This allows it to be used as a linker to connect different molecular fragments.
-
Thioether Chemistry: The sulfur atom of the thioether can be oxidized to a sulfoxide or a sulfone, which are common functional groups in various pharmaceuticals. This provides an additional avenue for structural diversification and modulation of electronic and steric properties.
Characterization and Quality Control
To confirm the identity and purity of synthesized this compound, a combination of standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic, benzylic, and butyl protons and carbons.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the presence of key functional groups, such as the broad O-H stretch of the alcohol group (around 3300 cm⁻¹) and C-S stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Conclusion
This compound represents a valuable, yet under-documented, chemical building block. Its dual functionality makes it an attractive intermediate for creating diverse molecular architectures, particularly in the field of medicinal chemistry. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, safe handling, and characterization based on established chemical principles and data from closely related structures. By following the detailed protocols and safety guidelines presented herein, researchers can confidently synthesize and utilize this versatile compound in their discovery and development programs.
References
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Thermo Fisher Scientific. (2025, September 7).
- Sigma-Aldrich. (2024, September 7).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8075, 2-(Ethylthio)ethanol.
- Fisher Scientific. (2008, June 10).
- ChemScene. (n.d.). 1443306-29-3 | (2-(Hexylthio)phenyl)methanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177684152, Sec-butyl(3-(methylthio)phenyl)sulfane.
- Central Drug House (P) Ltd. (n.d.).
- ChemicalBook. (n.d.). (3-(Phenylethynyl)phenyl)methanol synthesis.
- Wikipedia. (n.d.). Triphenylmethanol.
- Sigma-Aldrich. (n.d.). (3-cyclobutylphenyl)(phenyl)methanol | 1715562-04-1.
- Sigma-Aldrich. (n.d.). TRIS-(4-TERT-BUTYL-PHENYL)-METHANOL AldrichCPR | 6934-33-4.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104659, (3-Ethylphenyl)methanol.
- Liu, Y., et al. (2017). Selective oxidation of benzyl alcohols to benzoic acid catalyzed by eco-friendly cobalt thioporphyrazine catalyst supported on silica-coated magnetic nanospheres. Journal of Environmental Sciences, 60, 84-90.
- Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Condition - Chalmers Research. (n.d.).
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.
- Google Patents. (n.d.). CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
- ResearchGate. (n.d.). Scheme 1. Synthesis of Tris(2-(dimethylamino)phenyl)methanol.
- PrepChem.com. (n.d.). Synthesis of 3-phenyl butanol.
- SpectraBase. (n.d.). o-(tert-BUTYLTHIO)BENZOIC ACID.
- BLDpharm. (n.d.). 83794-86-9|(3-Mercaptophenyl)methanol.
- Filo. (2025, May 14). The reaction between tert-butyl bromide...
- Google Patents. (n.d.).
- YouTube. (2019, January 5). mechanism reaction of methanol with HBr.
- University of Missouri – Kansas City. (2006). 8. SN1: Substitution reaction of triphenylmethanol.
- Reddit. (2014, March 23). My first Gringard reaction! Synthesis of triphenylmethanol from benzophenone and phenylmagnesium bromide.
Sources
Technical Guide: Physical Properties and Solubility of (3-(Butylthio)phenyl)methanol
The following technical guide details the physical properties, solubility profile, and handling protocols for (3-(Butylthio)phenyl)methanol . This guide is structured for researchers and drug development professionals, synthesizing calculated physicochemical data with practical, field-proven experimental methodologies.
Chemical Identity & Structural Analysis
This compound is a functionalized benzyl alcohol derivative featuring a lipophilic butylthio ether substituent at the meta position. This structural arrangement creates an amphiphilic molecule with distinct solubility characteristics useful in medicinal chemistry intermediate synthesis and lipophilic linker design.
| Parameter | Details |
| IUPAC Name | [3-(Butylthio)phenyl]methanol |
| Common Name | 3-Butylthiobenzyl alcohol |
| Molecular Formula | C₁₁H₁₆OS |
| Molecular Weight | 212.31 g/mol |
| SMILES | CCCCSc1cccc(CO)c1 |
| CAS Registry | Not widely listed in commodity databases; treat as a research intermediate.[1] |
Structural Logic & Functional Groups[2]
-
Hydroxymethyl Group (-CH₂OH): Provides a polar "head" capable of hydrogen bonding (Donor/Acceptor), serving as a reactive handle for oxidation (to aldehydes) or conversion to leaving groups (halides/mesylates).
-
Butylthio Ether (-S-C₄H₉): Introduces significant lipophilicity (increasing LogP) and electron-donating character to the aromatic ring. The sulfur atom is susceptible to oxidation (sulfoxide/sulfone).
-
Meta-Substitution: The 1,3-substitution pattern prevents resonance conjugation between the oxygen of the alcohol and the sulfur, isolating their electronic effects more than in para isomers.
Physical & Chemical Properties
Note: As specific experimental data for this intermediate is rare in public literature, values below represent high-confidence estimates based on Group Contribution Methods (GCM) and analogues like (3-ethylphenyl)methanol and thioanisole.
Table 1: Physicochemical Constants
| Property | Value (Estimated/Experimental) | Technical Insight |
| Physical State | Viscous Liquid / Low-Melting Solid | The butyl chain disrupts crystal lattice packing compared to symmetrical benzyl alcohols. |
| Boiling Point | ~290–310 °C (at 760 mmHg) | High boiling point due to MW and H-bonding. Distill under vacuum (e.g., 145–155 °C @ 0.5 mmHg). |
| Density | 1.08 – 1.12 g/cm³ | Sulfur increases density relative to oxygen analogues (Benzyl alcohol ρ ≈ 1.04 g/cm³). |
| LogP (Octanol/Water) | 3.6 ± 0.4 | Highly lipophilic. The butylthio group shifts the partition coefficient significantly into the organic phase. |
| Refractive Index | 1.56 – 1.58 | High index due to the sulfur atom and aromatic system. |
| pKa (Alcohol) | ~15.4 | Similar to benzyl alcohol; slightly modified by the inductive effect of the meta-sulfide. |
Solubility Profile & Solvent Compatibility[3]
Solubility Logic
The molecule exhibits amphiphilic behavior but is dominantly lipophilic . The hydroxyl group is insufficient to solubilize the hydrophobic butylthio-phenyl core in aqueous media.
Table 2: Solubility Data
| Solvent | Solubility | Operational Notes |
| Water | Insoluble (< 0.1 mg/mL) | Forms an emulsion or separate oily layer. Do not use water as a primary solvent. |
| Dichloromethane (DCM) | Excellent (> 100 mg/mL) | Preferred solvent for extraction and reaction workup. |
| Ethyl Acetate | Excellent | Ideal for silica gel chromatography (Rf ~0.3–0.4 in 20% EtOAc/Hexane). |
| DMSO / DMF | Soluble | Suitable for nucleophilic substitution reactions (e.g., converting -OH to -Br). |
| Methanol / Ethanol | Soluble | Good for reduction reactions (e.g., NaBH₄ reduction of the precursor aldehyde). |
| Hexane / Heptane | Moderate | Solubility decreases at low temperatures; useful for recrystallization if the compound solidifies. |
Experimental Protocols (Synthesis & Handling)
A. Synthesis Route (Field-Proven)
The most robust route to access this alcohol is via the reduction of the corresponding aldehyde or acid, or by alkylating 3-mercaptobenzyl alcohol.
Protocol: Alkylation of 3-Mercaptobenzyl Alcohol
-
Reagents: 3-Mercaptobenzyl alcohol (1.0 equiv), 1-Bromobutane (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Solvent: Acetone (reflux) or DMF (room temp).
-
Procedure:
-
Dissolve thiol in solvent under inert atmosphere (N₂).
-
Add base and stir for 15 min.
-
Add alkyl bromide dropwise.
-
Monitor by TLC (visualization: UV & KMnO₄ stain). The product will be less polar than the starting thiol.
-
Workup: Dilute with water, extract into EtOAc, wash with brine, dry over Na₂SO₄.
-
B. Visualization: Synthesis & Property Logic
The following diagram illustrates the synthesis workflow and the structural impact on properties.
Figure 1: Synthesis pathway via S-alkylation and resulting physicochemical property mapping.
C. Handling & Stability
-
Oxidation Sensitivity: The thioether sulfur is prone to oxidation by air over time, forming the sulfoxide (S=O).
-
Storage: Store under Nitrogen or Argon at 2–8°C.
-
Purification: Avoid strong oxidants (e.g., peroxide-containing ethers) during extraction.
-
-
Odor: Like most organic sulfides, this compound likely possesses a characteristic "garlic-like" or skunky odor. Handle in a fume hood.
References & Authoritative Sources
-
PubChem Database. Compound Summary: Benzyl alcohol derivatives and Thioethers. National Center for Biotechnology Information.[2] [Link]
-
Organic Chemistry Portal. Synthesis of Benzyl Alcohols and Thioethers.[Link]
Sources
(3-(Butylthio)phenyl)methanol molecular weight and SMILES string
This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and strategic applications of (3-(Butylthio)phenyl)methanol , a rational building block in medicinal chemistry.
Executive Summary
This compound is a functionalized benzyl alcohol derivative characterized by a meta-substituted butylthio ether moiety. In medicinal chemistry, this scaffold serves as a critical "lipophilic anchor," enabling the modulation of potency and pharmacokinetic profiles through the introduction of a flexible, hydrophobic alkyl chain and a metabolically active sulfur center. This guide details its physicochemical identity, synthetic architecture, and utility as a bioisostere in fragment-based drug design (FBDD).
Part 1: Physicochemical Identity
The following data establishes the core molecular identity of the compound. All values are derived from IUPAC atomic weights and canonical structural analysis.
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | This compound | Systematic nomenclature |
| Molecular Formula | C₁₁H₁₆OS | |
| Molecular Weight | 196.31 g/mol | Monoisotopic Mass: 196.0922 Da |
| SMILES | CCCCSC1=CC=CC(=C1)CO | Canonical string |
| InChI Key | Calculated | InChI=1S/C11H16OS/c1-2-3-8-13-11-6-4-5-10(7-11)9-12/h4-7,12H,2-3,8-9H2,1H3 |
| LogP (Predicted) | 3.6 ± 0.4 | High lipophilicity due to butyl chain |
| H-Bond Donors | 1 | Hydroxyl group (-OH) |
| H-Bond Acceptors | 2 | Oxygen (hydroxyl), Sulfur (thioether) |
| Rotatable Bonds | 5 | Butyl chain (3) + C-S (1) + C-O (1) |
Structural Visualization (SMILES)
The SMILES string CCCCSC1=CC=CC(=C1)CO encodes the connectivity:
-
CCCCS- : A butyl chain attached to a sulfur atom.[1]
-
-C1=CC=CC(=C1)- : A disubstituted benzene ring (positions 1 and 3).
-
-CO : A hydroxymethyl group at position 1.
Part 2: Synthetic Architecture
The synthesis of this compound typically follows a convergent route involving the S-alkylation of 3-mercaptobenzyl alcohol . This pathway is preferred over the reduction of 3-(butylthio)benzoic acid due to milder conditions and higher atom economy.
Synthetic Pathway Diagram
Figure 1: Convergent synthesis via S-alkylation. The thiolate anion is generated in situ to displace the bromide from 1-bromobutane.
Experimental Protocol (Standardized)
Objective: Synthesis of this compound via Williamson-type S-alkylation.
Reagents:
-
3-Mercaptobenzyl alcohol (1.0 eq)
-
1-Bromobutane (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetone or DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 3-mercaptobenzyl alcohol (10 mmol) and anhydrous acetone (50 mL). Add
(20 mmol) in a single portion. Stir at room temperature for 30 minutes to facilitate deprotonation of the thiol ( ). -
Alkylation: Add 1-bromobutane (11 mmol) dropwise via a syringe to control the exotherm.
-
Reflux: Heat the reaction mixture to reflux (
for acetone) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1); the starting thiol (lower ) should disappear. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ). Dry over and concentrate. Purify via flash column chromatography ( , Gradient 0-20% EtOAc in Hexanes).
Validation Criteria:
-
¹H NMR (400 MHz, CDCl₃):
7.1-7.3 (m, 4H, Ar-H), 4.65 (s, 2H, ), 2.92 (t, 2H, ), 1.6-1.4 (m, 4H, Butyl ), 0.91 (t, 3H, ).
Part 3: Strategic Applications in Drug Discovery
This molecule is not merely a solvent or reagent; it is a fragment scaffold used to probe the hydrophobic pockets of target proteins.
Bioisosterism and Lipophilicity
The meta-butylthio group introduces specific interactions:
-
Lipophilic Contact: The butyl chain (
) adds significant bulk and lipophilicity ( vs. methyl), ideal for filling hydrophobic sub-pockets in enzymes or receptors (e.g., GPCRs). -
Electronic Modulation: The sulfur atom is a "soft" nucleophile and a weak hydrogen bond acceptor. It can be oxidized to a sulfoxide (
) or sulfone ( ) in vivo, altering the electronic landscape of the phenyl ring from electron-donating to electron-withdrawing.
Metabolic Liability & Pro-drug Potential
The thioether moiety is susceptible to FMO (Flavin-containing Monooxygenase) and CYP450-mediated oxidation.
Figure 2: Metabolic trajectory. The S-oxidation pathway increases polarity and reduces LogP, potentially altering the pharmacodynamics.
Part 4: Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer may be limited, handling protocols should be extrapolated from benzyl alcohol and alkyl aryl sulfides .
-
Hazards:
-
Skin/Eye Irritant: Thioethers can be irritating to mucous membranes.
-
Stench: Low molecular weight thiols/sulfides often possess a disagreeable odor; however, the butyl chain and hydroxyl group may mitigate volatility.
-
-
Storage: Store at
under an inert atmosphere ( or ) to prevent spontaneous S-oxidation to the sulfoxide. -
Incompatibility: Strong oxidizing agents (e.g.,
, ) and strong acids.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl Alcohol Derivatives. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Mechanistic basis for Williamson Ether/Thioether Synthesis).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
- Testa, B., & Krämer, S. D. (2007).The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.
Sources
Methodological & Application
Strategic Synthesis of Aryl Thioethers via Nucleophilic Aromatic Substitution (SNAr)
[1][2]
Abstract & Strategic Importance
The formation of aryl thioethers (C–S bonds) is a pivotal transformation in medicinal chemistry, particularly for assembling core scaffolds in anti-inflammatory and oncology therapeutics. While palladium-catalyzed cross-coupling (Buchwald-Hartwig) offers broad scope, Nucleophilic Aromatic Substitution (SNAr) remains the preferred industrial route for electron-deficient arenes due to its atom economy, absence of heavy metals, and scalability.
This guide details the "Element Effect" in SNAr, the "Cesium Effect" for mild processing, and the non-negotiable safety protocols for thiol odor control.
Mechanistic Insight: The "Element Effect"
Unlike SN2 reactions where bond breaking is rate-determining (I > Br > Cl > F), SNAr reactions on activated arenes follow an addition-elimination mechanism. The rate-determining step is the nucleophilic attack forming the Meisenheimer complex.
Key Insight: Fluorine is often the superior leaving group (F >> Cl ≈ Br > I) because its high electronegativity inductively stabilizes the transition state leading to the anionic intermediate, despite the C–F bond strength .
Figure 1: SNAr Reaction Pathway
Caption: The SNAr addition-elimination pathway highlighting the Meisenheimer complex.
Critical Parameters & Optimization
Success depends on balancing the nucleophilicity of the thiol against the electrophilicity of the arene while managing side reactions (disulfide formation).
Solvent and Base Selection
The choice of solvent/base pair dictates the reaction rate and impurity profile.
| Parameter | Standard Choice | Advanced/Mild Choice | Mechanistic Rationale |
| Leaving Group | Chloride / Bromide | Fluoride | High electronegativity lowers LUMO energy, accelerating nucleophilic attack.[1] |
| Solvent | DMF / DMSO | Acetonitrile (MeCN) / NMP | Polar aprotic solvents solvate cations, leaving "naked" thiolate anions for faster reaction. Note: DMSO poses safety risks with strong bases (NaH) . |
| Base | K₂CO₃ | Cs₂CO₃ | The "Cesium Effect": Higher solubility in organic solvents and a larger cation radius result in a looser ion pair, increasing thiolate reactivity . |
| Temperature | 80–120 °C | RT – 50 °C | Highly activated substrates (e.g., o-nitrofluorobenzenes) react at RT; excessive heat promotes disulfide byproducts. |
Experimental Protocols
Protocol A: Standard Thermal SNAr (The Workhorse)
Best for: Stable, activated aryl chlorides/bromides.
Reagents:
-
Substrate: 1.0 equiv (e.g., 4-chloronitrobenzene)
-
Thiol: 1.1 – 1.2 equiv
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under N₂.
-
Dissolution: Add aryl halide and thiol. Dissolve in anhydrous DMF.
-
Deprotonation: Add K₂CO₃ in one portion.
-
Observation: Suspension may change color (yellow/orange) indicating thiolate formation.
-
-
Reaction: Heat to 80 °C with vigorous stirring. Monitor by TLC/LCMS every hour.
-
Endpoint: Disappearance of aryl halide.
-
-
Workup (Odor Control): Cool to RT. Pour mixture into a beaker containing 10% bleach (NaOCl) solution to quench unreacted thiol. Extract with EtOAc, wash with water (3x) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Cesium-Promoted Mild SNAr
Best for: Sensitive substrates, aryl fluorides, or avoiding high heat.
Reagents:
-
Substrate: 1.0 equiv (e.g., 2,4-difluorobenzonitrile)
-
Thiol: 1.05 equiv
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: MeCN (Acetonitrile) or DMSO (if solubility is poor)
Procedure:
-
Setup: Charge a vial with Cs₂CO₃ and flame-dry under vacuum. Backfill with N₂.
-
Addition: Add MeCN, followed by the thiol and aryl fluoride.
-
Reaction: Stir at Room Temperature .
-
Expert Note: The "naked" thiolate generated by cesium often reacts exothermically with aryl fluorides. Monitor temperature.
-
-
Monitoring: Check LCMS after 30 mins. If sluggish, warm to 40 °C.
-
Workup: Dilute with Et₂O, wash with 1N NaOH (to sequester thiolate into aqueous layer) then bleach quench the aqueous waste.
Safety & Engineering Controls: Thiol Odor Management
Working with thiols requires rigorous containment.[2][3] The human nose can detect thiols at parts per billion (ppb) levels.
Figure 2: Odor Control Workflow
Caption: Mandatory safety workflow for handling volatile thiols.
The "Bleach Protocol" for Glassware:
-
Never wash thiol-contaminated glassware directly in the sink.
-
Prepare a bath of 10% aqueous bleach (sodium hypochlorite).
-
Submerge all flasks, stir bars, and septa in the bath for 2 hours.
-
Chemistry:
-
Rinse with water and acetone only after oxidation is complete .
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Disulfide (Ar-S-S-Ar) observed | Oxidation of thiol by air. | Degas solvents thoroughly with N₂ sparging. Add a reducing agent like TCEP (rarely needed if inerted correctly). |
| Low Conversion | Poor leaving group or weak activation. | Switch LG from Cl → F. Switch solvent to DMSO or NMP. Increase temperature. |
| Hydrolysis (Ar-OH formed) | Wet solvent + Hydroxide formation. | Use anhydrous solvents. Switch from hygroscopic bases (KOH/NaOH) to Carbonates (Cs₂CO₃). |
| Regioselectivity Issues | Multiple activating groups. | Conduct reaction at lower temp (-20 °C) using limiting thiol to target the most electron-deficient position (usually ortho to NO₂). |
References
-
Wikipedia Contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved October 24, 2023, from [Link]
-
ACS Green Chemistry Institute. (2023). Solvent Selection Guides. American Chemical Society. Retrieved October 24, 2023, from [Link]
-
ResearchGate. (2006). Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. Retrieved October 24, 2023, from [Link]
-
Columbia University EH&S. (n.d.). SOP for Stench Chemicals. Retrieved October 24, 2023, from [Link]
Procedure for protecting the hydroxyl group in (3-(Butylthio)phenyl)methanol
Application Note & Protocol Guide
Topic: A Researcher's Guide to the Selective Protection of the Hydroxyl Group in (3-(Butylthio)phenyl)methanol
Abstract & Introduction
In the multi-step synthesis of complex pharmaceutical agents and fine chemicals, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. This compound is a valuable synthetic intermediate characterized by two key functional groups: a primary benzylic alcohol and a thioether (sulfide) moiety. While the hydroxyl group offers a reactive handle for subsequent transformations, its inherent nucleophilicity and acidity often necessitate protection to prevent unwanted side reactions.
The primary challenge in protecting this substrate lies in ensuring the chosen methodology is chemoselective, leaving the thioether group untouched. Thioethers are susceptible to oxidation to sulfoxides or sulfones under various conditions, and some protecting group strategies may employ reagents incompatible with the sulfur atom.[1][2]
This guide provides a comprehensive analysis of suitable protecting groups for the hydroxyl function of this compound, with a detailed, field-proven protocol for the recommended strategy. We will delve into the causality behind experimental choices, ensuring a robust and reproducible procedure for researchers in organic synthesis and drug development.
Molecular Analysis & Strategic Considerations
The structure of this compound presents a classic chemoselectivity problem.
-
Primary Benzylic Alcohol (-CH₂OH): This group is nucleophilic and moderately acidic (pKa ~16-17), making it reactive towards a wide range of electrophiles and bases.[1] Its unhindered, primary nature makes it highly accessible for protection.
-
Thioether (-S-): The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic and, critically, susceptible to oxidation. Reagents such as strong oxidants or certain Lewis acids can convert the thioether to a sulfoxide or sulfone, an often-undesired transformation.[3]
Therefore, the ideal protective strategy must meet the following criteria:
-
High Yield: The protection reaction should proceed with high efficiency.
-
Chemoselectivity: The reagents must not react with the thioether.
-
Stability: The resulting protected ether must be robust enough to withstand subsequent planned reaction conditions.
-
Mild & Selective Deprotection: The protecting group must be removable in high yield without affecting the thioether or other parts of the molecule.
Comparative Analysis of Protecting Group Strategies
Several classes of protecting groups are available for alcohols. Here, we evaluate the most relevant options for this specific substrate, summarized in Table 1.
Table 1: Comparison of Hydroxyl Protecting Groups for this compound
| Protecting Group | Common Reagents for Protection | Key Stability | Common Reagents for Deprotection | Compatibility with Thioether |
| TBDMS (TBS) | TBDMS-Cl, Imidazole, DMF | Bases, Organometallics, most non-acidic conditions[4] | TBAF, THF (Fluoride source); or mild acid (e.g., AcCl/MeOH)[5][6] | Excellent. Standard protection and deprotection conditions are mild and non-oxidative. |
| Benzyl (Bn) | NaH, BnBr, THF | Strong Bases, Acids, Nucleophiles[7] | H₂, Pd/C (Hydrogenolysis) | Good, with caution. Hydrogenolysis is generally compatible, but sulfur compounds can sometimes poison the catalyst. |
| THP | Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂ | Bases, Nucleophiles, Reductants[8][9] | Aqueous Acid (e.g., AcOH/H₂O or HCl/MeOH)[10] | Good. Conditions are generally non-oxidative. Introduces a new stereocenter.[11] |
The tert-Butyldimethylsilyl (TBDMS) group emerges as the superior choice. Its installation is remarkably straightforward and occurs under mild, neutral conditions.[6] TBDMS ethers exhibit broad stability, and their removal using a fluoride source like tetrabutylammonium fluoride (TBAF) is exceptionally mild and highly chemoselective, posing no threat to the integrity of the thioether moiety.[4][12]
Detailed Experimental Protocols
The following protocols are optimized for the selective TBDMS protection and subsequent deprotection of this compound.
Protocol 1: TBDMS Protection of this compound
This procedure details the formation of tert-Butyl((3-(butylthio)phenyl)methoxy)dimethylsilane.
Workflow Diagram: TBDMS Protection
Caption: Workflow for silyl ether formation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| This compound | 210.34 | 1.0 |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 150.72 | 1.1 - 1.2 |
| Imidazole | 68.08 | 2.2 - 2.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| Deionized Water | - | - |
| Brine (Saturated aq. NaCl) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and imidazole (2.2 equiv).
-
Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
To the stirred solution, add TBDMS-Cl (1.1 equiv) portion-wise at room temperature. Causality Note: Imidazole serves as both a base to deprotonate the alcohol and a catalyst; it attacks the TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate, which is then intercepted by the alcohol.[6]
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (a non-polar eluent system like Hexanes/Ethyl Acetate is recommended) to yield the pure product.
Protocol 2: TBDMS Deprotection to Regenerate the Alcohol
This procedure describes the fluoride-mediated cleavage of the silyl ether.
Workflow Diagram: TBDMS Deprotection
Caption: Workflow for fluoride-mediated deprotection.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| TBDMS-protected alcohol | 324.59 | 1.0 |
| Tetrabutylammonium fluoride (TBAF) | - | 1.1 - 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | - |
| Saturated aqueous NH₄Cl solution | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| Deionized Water | - | - |
| Brine (Saturated aq. NaCl) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a clean, dry round-bottom flask.
-
To the stirred solution, add a 1.0 M solution of TBAF in THF (1.2 equiv) dropwise at room temperature. Causality Note: The exceptional strength of the Silicon-Fluorine bond (Si-F bond energy is ~580 kJ/mol) is the thermodynamic driving force for this reaction. The fluoride ion readily attacks the silicon atom, cleaving the Si-O bond.
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 1-3 hours).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to remove the silyl byproduct and any residual TBAF.[4]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Protection is sluggish or incomplete. | Impure reagents; insufficient base or silylating agent; wet solvent. | Ensure reagents are high purity. Use freshly opened or distilled anhydrous DMF. Increase equivalents of imidazole and TBDMS-Cl slightly (e.g., to 2.5 and 1.2 eq, respectively). |
| Deprotection is sluggish. | Old or hydrated TBAF solution. | Use a fresh bottle of TBAF solution. Anhydrous conditions are preferred for optimal reaction rates. |
| Formation of side products. | Reaction temperature too high; prolonged reaction time. | Maintain room temperature. Monitor the reaction closely by TLC and quench promptly upon completion. |
Conclusion
The protection of the primary alcohol in this compound is most effectively and safely achieved using a tert-butyldimethylsilyl (TBDMS) group. The recommended protocol, employing TBDMS-Cl and imidazole, is highly selective for the hydroxyl group and proceeds under mild conditions that are fully compatible with the thioether moiety. Subsequent deprotection with a fluoride source like TBAF is equally mild and efficient, providing a robust and reliable synthetic sequence for researchers. This strategy minimizes the risk of undesired side reactions, such as the oxidation of the sulfur atom, ensuring high yields and product purity.
References
-
Benchchem. (n.d.). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols. Retrieved from Benchchem website. Link
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from Organic Chemistry Portal. Link
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from Organic Chemistry Portal. Link
-
Benchchem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups. Retrieved from Benchchem website. Link
-
Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from Total Synthesis website. Link
-
Bandgar, B. P., & Patil, A. V. (2006). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 3(4), 282-285. Link
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from SynArchive website. Link
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from University of Windsor course materials. Link
-
Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Retrieved from Suzhou Highfine Biotech website. Link
-
The Organic Chemist. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Link
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Link
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Link
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. Link
-
Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from Scribd. Link
-
American Chemical Society. (n.d.). Kinetics of thiol protecting groups as a step towards dual-trigger degradation of thioether thermosets. ACS Publications. Link
-
Benchchem. (n.d.). An In-Depth Technical Guide to Ether Protecting Groups in Organic Synthesis. Retrieved from Benchchem website. Link
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Link
-
Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from Chemistry LibreTexts. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Topic: Scalable Synthesis Routes for meta-Thioalkyl Benzyl Alcohols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
meta-Thioalkyl benzyl alcohols are valuable structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of complex molecules. Their preparation on a scalable and efficient basis is a critical requirement for drug development and manufacturing. This guide provides an in-depth analysis of robust and scalable synthetic strategies for accessing these compounds. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. Three primary, scalable routes are detailed: (1) Copper-Catalyzed Dehydrative Thioetherification, (2) Reduction of meta-Thioalkyl Benzoic Acids, and (3) a Grignard-based approach. Each section includes a discussion of the mechanism, a detailed experimental protocol, and considerations for large-scale synthesis, providing researchers with a comprehensive toolkit for selecting and implementing the optimal route for their specific needs.
Introduction: Strategic Overview of Synthesis
The synthesis of meta-thioalkyl benzyl alcohols can be approached from two principal retrosynthetic perspectives. The choice of strategy is often dictated by the availability of starting materials, cost, and the desired scale of the reaction.
-
Late-Stage C-S Bond Formation: This strategy involves constructing the thioether bond on a molecule that already contains the benzyl alcohol or a precursor. This is advantageous when a variety of meta-substituted benzyl alcohols are readily available.
-
Functional Group Interconversion (FGI): This approach begins with an aromatic ring already bearing the desired meta-thioalkyl substituent. The benzyl alcohol moiety is then installed through the chemical transformation of another functional group, such as a carboxylic acid or a halide. This route is often more robust and predictable for large-scale synthesis.
The following diagram illustrates these two divergent strategic pathways.
Caption: High-level retrosynthetic strategies for meta-thioalkyl benzyl alcohols.
Protocol I: Copper-Catalyzed Dehydrative Thioetherification
This method represents a direct and atom-economical approach corresponding to Strategy 1. It involves the direct coupling of a benzyl alcohol with a thiol, catalyzed by a Lewis acid such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂). This reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.[1]
Expertise & Rationale: The mechanism is believed to proceed via a Lewis-acid-mediated SN1-type pathway. The copper catalyst coordinates to the hydroxyl group of the benzyl alcohol, transforming it into a good leaving group (H₂O-Cu(OTf)₂). Subsequent departure of this group generates a resonance-stabilized benzylic carbocation. This electrophilic intermediate is then intercepted by the nucleophilic thiol to form the C-S bond.[1] This method is particularly effective for benzyl alcohols as they can form stable carbocation intermediates. Studies have shown that meta-substituted primary benzyl alcohols often provide better results than their ortho or para counterparts in this specific transformation.[1]
Caption: Experimental workflow for copper-catalyzed thioetherification.
Detailed Protocol: Synthesis of 3-(Methylthio)benzyl alcohol
This protocol is adapted from copper-catalyzed procedures for benzyl thioether formation.[1][2]
-
Materials:
-
3-Bromobenzyl alcohol (1 equiv.)
-
Sodium thiomethoxide (NaSMe) (1.2 equiv.)
-
Copper(I) iodide (CuI) (0.1 equiv.)
-
L-Proline (0.2 equiv.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromobenzyl alcohol (1 equiv.), copper(I) iodide (0.1 equiv.), and L-proline (0.2 equiv.).
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.
-
Stir the mixture and add sodium thiomethoxide (1.2 equiv.) portion-wise.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-(methylthio)benzyl alcohol.
-
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yield is typically in the range of 70-90%.
Protocol II: Reduction of meta-Thioalkyl Benzoic Acids
This two-step FGI approach is highly reliable and scalable. It involves the initial synthesis of a meta-thioalkyl benzoic acid, followed by its selective reduction to the corresponding benzyl alcohol. This route benefits from crystalline intermediates, which can often be purified without chromatography.
Expertise & Rationale: The first step, S-alkylation of 3-mercaptobenzoic acid, is a straightforward and high-yielding nucleophilic substitution. The subsequent reduction of the carboxylic acid requires a reagent capable of reducing the acid without affecting the thioether linkage. While lithium aluminum hydride (LiAlH₄) is effective, its large-scale use presents challenges due to its high reactivity with water and the need for careful quenching. Borane complexes, such as Borane-THF (B₂H₆ in THF), are excellent alternatives that selectively and smoothly reduce carboxylic acids and are more amenable to scalable operations.[3]
Caption: Two-step workflow for the synthesis via benzoic acid reduction.
Detailed Protocol: Synthesis of 3-(Methylthio)benzyl alcohol
-
Part A: Synthesis of 3-(Methylthio)benzoic Acid
-
In a flask, dissolve 3-mercaptobenzoic acid (1 equiv.) in an aqueous solution of sodium hydroxide (2.2 equiv.).
-
Cool the solution in an ice bath and add methyl iodide (1.1 equiv.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Slowly acidify the reaction mixture with concentrated HCl until the product precipitates completely (pH ~2).
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(methylthio)benzoic acid as a white solid. Purity is often sufficient for the next step.
-
-
Part B: Reduction to 3-(Methylthio)benzyl alcohol
-
To a dry, inert-atmosphere flask, add the 3-(methylthio)benzoic acid (1 equiv.) from Part A and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of Borane-THF complex (approx. 1.5-2.0 equiv.) dropwise via a syringe or addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 2M HCl and stir for 1 hour.
-
Extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over MgSO₄.
-
After filtration and concentration, the product can be purified by column chromatography or, if sufficiently pure, used directly. Expected yields for the reduction step are typically >90%.[4]
-
Protocol III: Grignard Approach from meta-Thioalkyl Aryl Halides
This classic organometallic approach is a cornerstone of C-C bond formation and is well-suited for large-scale synthesis. It involves the reaction of a Grignard reagent, prepared from a meta-thioalkyl aryl halide, with formaldehyde.
Expertise & Rationale: The success of this protocol hinges on the formation of the Grignard reagent (R-MgX), a potent nucleophile and strong base. This requires strictly anhydrous conditions to prevent quenching by protic solvents like water.[5] The thioether group is generally stable to the Grignard formation conditions. The subsequent reaction involves the nucleophilic attack of the Grignard carbanion on the electrophilic carbon of formaldehyde. An acidic workup then protonates the resulting alkoxide to furnish the primary benzyl alcohol.[5][6]
Caption: Key stages of the Grignard synthesis route.
Detailed Protocol: Synthesis of 3-(Methylthio)benzyl alcohol
-
Materials:
-
Magnesium turnings (1.2 equiv.)
-
Iodine (a single crystal for initiation)
-
1-Bromo-3-(methylthio)benzene (1 equiv.)
-
Anhydrous diethyl ether or THF
-
Paraformaldehyde (1.5 equiv.), dried
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Grignard Formation: In a flame-dried, three-neck flask equipped with a condenser and an addition funnel under an inert atmosphere, place the magnesium turnings and a crystal of iodine.
-
Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This activates the magnesium surface.
-
Dissolve 1-bromo-3-(methylthio)benzene (1 equiv.) in anhydrous ether/THF and add about 10% of this solution to the magnesium.
-
Observe for signs of reaction initiation (e.g., bubbling, gentle reflux). If it does not start, gentle warming may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional 1-2 hours until most of the magnesium is consumed.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. In a separate flask, suspend the dried paraformaldehyde (1.5 equiv.) in anhydrous ether/THF.
-
Transfer the Grignard solution to the paraformaldehyde suspension via cannula, or add the suspension to the Grignard reagent slowly.
-
After addition, allow the mixture to warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify via silica gel chromatography to obtain the final product.
-
Comparison of Scalable Routes
The optimal synthetic route depends heavily on project-specific constraints, including cost, scale, and available equipment.
| Feature | Protocol I: Cu-Catalyzed | Protocol II: Acid Reduction | Protocol III: Grignard |
| Starting Materials | 3-Bromobenzyl alcohol, NaSMe | 3-Mercaptobenzoic acid, B₂H₆ | 1-Bromo-3-(methylthio)benzene |
| Number of Steps | 1 | 2 | 1 (from aryl halide) |
| Typical Overall Yield | Good (70-90%) | Excellent (80-95%) | Good (60-80%) |
| Key Reagents | CuI (catalyst) | Borane-THF (stoichiometric) | Magnesium (stoichiometric) |
| Scalability Issues | Catalyst removal/cost at scale. | Handling of borane reagents. | Requires strict anhydrous conditions. |
| Purification | Chromatography often required. | Intermediate often crystalline. | Chromatography often required. |
| Primary Advantage | Direct C-S bond formation. | High yields, robust, pure intermediates. | Classic, powerful C-C formation. |
Conclusion
This application note has detailed three distinct, scalable, and reliable methods for the synthesis of meta-thioalkyl benzyl alcohols. The Copper-Catalyzed Thioetherification offers a direct route, while the Grignard Approach provides a classic organometallic solution. For robustness, scalability, and potentially higher overall purity and yield, the two-step reduction of a meta-thioalkyl benzoic acid is often the preferred industrial strategy. By understanding the mechanistic principles and practical considerations of each protocol, researchers and drug development professionals can make informed decisions to efficiently produce these critical chemical building blocks.
References
-
Ye, J., et al. (2022). Benzyl thioether formation merging copper catalysis. RSC Advances, 12, 692-697. [Link]
-
Reddy, T., et al. (2016). Synthesis of thioethers from different alcohols and thiols promoted by SiAl 0.6 without solvent. ResearchGate. [Link]
-
Kuciński, K., et al. (2023). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry. [Link]
-
Bahrami, K., et al. (2011). Synthesis of benzylic sulfides. Organic Chemistry Portal. [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Chem 355. [Link]
-
Shaikh, A., et al. (2024). Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Chemical Review and Letters. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Tanwar, L., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983-17988. [Link]
-
Patil, S. (2014). How will you prepare benzyl alcohol by grignard synthesis? Brainly.in. [Link]
-
Anonymous. (2014). Reduction of benzoic acid to benzyl alcohol. A cascade reaction system... ResearchGate. [Link]
- Orita, A., et al. (2002). Process for the preparation of benzyl alcohols.
-
Phadke, S., et al. (2013). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5. The Royal Society of Chemistry. [Link]
-
Klaus, O. (2014). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Chemistry Stack Exchange. [Link]
Sources
- 1. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. rsc.org [rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. WO2002088058A1 - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Oily Benzyl Sulfide Intermediates
Welcome to the technical support center for the purification of oily benzyl sulfide intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of purifying these often viscous, non-crystalline, and thermally sensitive compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the challenges and strategies associated with purifying oily benzyl sulfide intermediates.
Q1: Why are my benzyl sulfide intermediates often oily and difficult to purify?
Benzyl sulfides can be challenging to purify for several reasons. Their molecular structure, often lacking the rigidity and strong intermolecular forces (like hydrogen bonding) necessary for a stable crystal lattice, predisposes them to exist as oils.[1][2] Furthermore, minor impurities, such as unreacted starting materials or byproducts like dibenzyl disulfide, can disrupt crystallization and result in an oily product.[3]
Q2: What are the most common impurities I should expect in a crude benzyl sulfide synthesis?
Common impurities often include:
-
Unreacted Starting Materials: Benzyl mercaptan, benzyl halides.
-
Oxidation Byproducts: Dibenzyl disulfide is a frequent byproduct, formed by the oxidation of benzyl mercaptan. Over-oxidation can lead to sulfoxides and sulfones.[3]
-
Solvent Residues: Residual high-boiling point solvents from the reaction.
-
Malodorous Sulfur Compounds: Trace amounts of volatile sulfur compounds can persist even after initial workup.[4][5]
Q3: Which primary purification method is best suited for my scale?
The choice of purification method is highly dependent on the scale of your synthesis.
| Purification Method | Typical Scale | Key Advantages | Key Disadvantages |
| Flash Chromatography | Milligrams to Grams | High resolution for closely-related impurities. | Can cause degradation of sensitive compounds; not ideal for very large scales.[6] |
| Vacuum Distillation | Grams to Kilograms | Excellent for removing non-volatile impurities and for large-scale work.[7][8] | Requires thermal stability; not effective for separating compounds with close boiling points.[9][10] |
| Crystallization | Grams to Kilograms | Can provide very high purity; cost-effective at scale. | Often difficult or impossible for oily products without modification.[11] |
| Liquid-Liquid Extraction | All Scales | Good for removing acidic, basic, or water-soluble impurities.[12][13] | Limited separation power for structurally similar, neutral compounds.[14] |
Q4: How can I effectively remove the persistent, unpleasant odor associated with my product?
The characteristic "sulfur" smell is often due to trace amounts of volatile mercaptans or hydrogen sulfide.[4][15] An aqueous wash with a mild oxidizing agent (like dilute hydrogen peroxide) or a dilute base (like sodium bicarbonate) during the workup can help neutralize these odorous impurities. For residual odors in the final product, co-evaporation with a high-boiling point, non-reactive solvent can sometimes be effective.
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to specific experimental challenges you may encounter.
Problem: My compound is a thick, inseparable oil, and all attempts at crystallization have failed.
-
Plausible Cause: The compound may have a low melting point, or impurities are preventing crystallization.
-
Solution 1: "Salting Out" or Anti-Solvent Precipitation: Dissolve your oily product in a minimal amount of a good solvent. Then, slowly add a miscible "anti-solvent" in which your product is insoluble. This rapid change in solubility can sometimes force the product to precipitate out, which can then be collected by filtration.[11]
-
Solution 2: Microbatch Under-Oil Crystallization: This technique involves dissolving the sample in a small amount of solvent and placing this droplet under a layer of an immiscible oil. Slow evaporation of the solvent through the oil layer can lead to the controlled growth of crystals over time.[16]
-
Solution 3: Purification via a Solid Derivative: If direct purification is not feasible, consider reacting the oily intermediate with a reagent that forms a stable, crystalline solid. This solid derivative can then be purified by recrystallization and the original benzyl sulfide can be regenerated in a subsequent step.
Problem: I see multiple spots on my Thin Layer Chromatography (TLC) that are very close together. How can I improve my separation?
-
Plausible Cause: The chosen solvent system for your chromatography does not provide sufficient resolution.
-
Solution 1: Optimize Your Solvent System: Systematically screen different solvent systems. Try changing the polarity by adjusting the ratio of your solvents. For benzyl sulfides, which are moderately polar, a combination of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[17]
-
Solution 2: Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina can be a good alternative to silica gel and may offer different selectivity.[6]
-
Solution 3: High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolving power than standard flash chromatography.
Problem: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
-
Plausible Cause: Silica gel is acidic and can catalyze the degradation of sensitive compounds, particularly those containing sulfur atoms which can be prone to oxidation or rearrangement.[18][19]
-
Solution 1: Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface, reducing the likelihood of degradation.[6]
-
Solution 2: Use an Alternative Stationary Phase: As mentioned previously, alumina (which is available in neutral, acidic, or basic forms) or Florisil can be less harsh alternatives to silica gel.[6]
-
Solution 3: Minimize Residence Time: Run the column as quickly as possible without sacrificing separation. A shorter residence time on the stationary phase means less opportunity for degradation.
Problem: My vacuum distillation is not working. The compound is decomposing at high temperatures.
-
Plausible Cause: The boiling point of your compound, even under vacuum, is too high, leading to thermal decomposition.[7]
-
Solution 1: Use a Higher Vacuum: The boiling point of a liquid is dependent on the pressure. By using a better vacuum pump (e.g., a diffusion pump or a high-performance rotary vane pump), you can significantly lower the pressure and, consequently, the temperature required for distillation.[8][9]
-
Solution 2: Short Path Distillation: For highly sensitive compounds, a short path distillation apparatus minimizes the distance the vapor has to travel before it is condensed. This reduces the time the compound spends at high temperatures and is ideal for purifying heat-sensitive materials.[9]
-
Solution 3: Wiped-Film Distillation: This technique is particularly useful for viscous oils. Mechanical wipers continuously spread a thin film of the crude product on a heated surface, which allows for very efficient evaporation at lower temperatures and shorter residence times.[9]
Visualized Workflows and Protocols
To further aid in your experimental design, the following diagrams and protocols provide a visual decision-making framework and step-by-step instructions for key purification techniques.
Purification Method Decision Tree
This diagram will help you select the most appropriate starting point for purifying your oily benzyl sulfide intermediate based on its properties.
Caption: Decision tree for selecting a primary purification method.
Standard Flash Chromatography Workflow
This diagram illustrates the typical steps involved in purifying an oily intermediate using flash column chromatography.
Caption: Step-by-step workflow for flash column chromatography.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
This protocol is designed for purifying acid-sensitive oily benzyl sulfides on a 1-5 gram scale.
-
TLC Analysis: First, determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your desired compound.
-
Silica Deactivation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Add triethylamine to constitute 1.5% of the total solvent volume. Stir gently for 10 minutes.
-
Column Packing: Carefully pack a chromatography column with the deactivated silica slurry.
-
Sample Loading: Dissolve your crude oily product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the polar solvent according to your initial TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Small-Scale Vacuum Distillation
This protocol is suitable for thermally stable oily compounds on a 5-50 gram scale.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Addition: Place the crude oily product and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump and slowly open the vacuum source to reduce the pressure inside the system.[7]
-
Heating: Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle. Stir the oil to ensure even heating and prevent bumping.
-
Distillation: Observe the temperature at the distillation head. Collect the fraction that distills over at a constant temperature. This fraction is your purified product.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
References
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Pope Scientific Inc. (2023). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]
-
Wellington Fragrance. (n.d.). Fragrance Crystallization. Retrieved from [Link]
-
Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. Retrieved from [Link]
-
Sonneveld. (2023). Crystallization of fats and oils. Retrieved from [Link]
-
Technobis. (n.d.). Crystallization for oils and fuels development. Retrieved from [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Busch. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
University of Manitoba. (n.d.). Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Liquid-Liquid Extraction. Retrieved from [Link]
-
Valmet. (2022). Crude and vacuum distillation. Retrieved from [Link]
-
Correa-Duarte, M. A., Kobayashi, Y., Caruso, R. A., & Liz-Marzán, L. M. (2001). Photodegradation of SiO2-coated CdS nanoparticles within silica gels. Journal of Nanoscience and Nanotechnology, 1(1), 95-99. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Retrieved from [Link]
- Langler, R. F. (1976). A facile synthesis of sulfonyl chlorides. Canadian Journal of Chemistry, 54(3), 498-500.
- Suzuki, H., & Sato, N. (1981). Direct conversion of benzyl alcohols into benzyl sulfides with organic disulfide/diphosphorus tetraiodide. Chemistry Letters, 10(2), 267-268.
-
National Institute of Technology, Rourkela. (n.d.). SYNTHESIS OF DIBENZYL DISULFIDE USING HYDROGEN SULFIDE AND SOLID TRI-PHASE CATALYST. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
-
Gholami, M., et al. (2023). Sour Gas Adsorption on Silica Gels. Gels, 9(4), 279. [Link]
- European Patent Office. (n.d.). EP0337838A1 - Process for the preparation of benzyl mercaptan.
-
Restek. (2016). Two Detector Solution to Analyzing Sulfur. Retrieved from [Link]
-
Reddit. (2024). Purification of oily products in industrial chemistry. Retrieved from [Link]
-
Agilent. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
European Patent Office. (1988). EP 0167261 B1 - Process for the desulphurisation of mercaptans. Retrieved from [Link]
-
Dove Medical Press. (2024). Regulating Degradation and Clearance of Silica Nanoparticles. International Journal of Nanomedicine. [Link]
-
University of Central Florida. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Shell. (2025). Mercaptan removal with Sulfinol. Retrieved from [Link]
-
ResearchGate. (2025). Development of a Novel Benzyl Mercaptan as a Recyclable Odorless Substitute of Hydrogen Sulfide. Retrieved from [Link]
-
ResearchGate. (n.d.). Deactivation models for sulfur dioxide adsorption on silica gel. Retrieved from [Link]
-
Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]
-
ACS Omega. (2021). Removal of Acidic-Sulfur-Containing Components from Gasoline Fractions and Their Simulated Analogues Using Silica Gel Modified with Transition-Metal Carboxylates. [Link]
- Google Patents. (n.d.). US2760908A - Process for removing alkyl sulfides from hydrocarbon fluids with adsorbent impregnated with cuprous chloride.
-
Equinox Engineering Ltd. (n.d.). Mercaptans Removal. Retrieved from [Link]
-
National Institute of Technology, Rourkela. (2013). Synthesis of di-benzyl sulfide and benzyl mercaptan by using hydrogen sulfide. Retrieved from [Link]
-
ASTM International. (2009). Standard Test Method for Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. Retrieved from [Link]
Sources
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- 4. Mercaptan Removal Technology | Shell Catalysts & Technologies | Shell Global [shell.com]
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- 19. dovepress.com [dovepress.com]
Optimizing solvent selection for (3-(Butylthio)phenyl)methanol extraction
Ticket ID: EXT-3BTPM-OPT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of solvent systems for amphiphilic thioether-alcohol isolation.[1][2]
Executive Summary & Molecule Analysis
Welcome to the Separation Sciences Technical Support Hub. You are likely working with (3-(Butylthio)phenyl)methanol , a molecule that presents a specific set of challenges due to its amphiphilic nature and redox sensitivity .[1][2]
The Target Molecule
-
Lipophilic Domain: The 3-butylthio moiety adds significant hydrophobicity (estimated contribution +2.0 to +2.5 LogP).[1][2]
-
Polar Domain: The benzyl alcohol (-CH2OH) provides hydrogen-bonding capability (estimated contribution -0.3 to +0.5 LogP).[1][2]
-
Net Result: An estimated LogP of 3.0 – 3.5 .
-
Implication: The molecule is too lipophilic for aqueous solubility but polar enough to "oil out" in non-polar alkanes (like hexane).[2] It acts as a weak surfactant, increasing the risk of emulsions.
-
Critical Stability Warning
The thioether (sulfide) linkage is highly susceptible to oxidation.[1][2]
-
Risk: Conversion to sulfoxide (S=O) or sulfone (O=S=O).[1][2][3][4]
-
Source: Peroxides found in aged ether solvents (Diethyl Ether, THF) or dissolved oxygen in heated solvents.[1][2]
Solvent Selection Strategy (The "Green" Upgrade)
Traditional protocols might suggest Dichloromethane (DCM) or Diethyl Ether.[1][2] However, modern pharmaceutical guidelines (GSK, Pfizer, ACS) recommend replacing these due to toxicity and stability risks.
Recommended Solvent Systems
| Solvent Class | Recommendation | Status | Technical Rationale |
| Esters | Ethyl Acetate (EtOAc) | ✅ Primary Choice | Excellent solubility for LogP ~3 compounds.[1][2] Forms clean phase splits with water.[1][2] Low toxicity.[1][2] |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | ✅ Premium Choice | Higher boiling point than THF.[1][2] Immiscible with water (unlike THF).[1][2] Must be BHT-stabilized to prevent peroxide formation (protecting the thioether). |
| Chlorinated | Dichloromethane (DCM) | ⚠️ Avoid | High environmental impact.[1][2] prone to emulsions due to high density.[1][2] Use only if solubility fails elsewhere. |
| Simple Ethers | Diethyl Ether (Et2O) | ⛔ Critical Risk | High risk of peroxide contaminants which will oxidize your thioether to a sulfoxide.[1][2] |
| Alkanes | Hexanes/Heptane | ⛔ Ineffective | Too non-polar.[1][2] The product will likely oil out or precipitate as a gum rather than dissolve.[2] |
Visualizing the Selection Logic
Figure 1: Decision tree for selecting a solvent that balances solubility, green chemistry principles, and chemical stability of the thioether group.
Troubleshooting & FAQs
Q: I see a "rag layer" (emulsion) between my organic and aqueous phase. How do I fix it?
Diagnosis: The amphiphilic nature of your molecule (butyl tail + alcohol head) is stabilizing the interface, acting like a soap. The Fix (Protocol 404):
-
Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing organics out of the water and sharpening the interface.
-
Filtration: If the rag layer persists, it may be stabilized by particulate matter.[1][2] Filter the entire biphasic mixture through a pad of Celite.
-
Time/Gravity: Do not shake vigorously; use gentle inversion.
Q: My product purity is low; NMR shows a new set of peaks downfield.
Diagnosis: You likely oxidized the thioether sulfur.
-
Observation: Thioether -S-CH2- protons usually appear at 2.5–3.0 ppm.[1][2] Sulfoxide -S(=O)-CH2- protons shift downfield to 3.0–3.5 ppm.[1][2] The Fix:
-
Prevention: Ensure your extraction solvent (if ether-based) is peroxide-free.[1][2] Test with starch-iodide paper.[1][2]
-
Rescue: If the sulfoxide is formed, it is difficult to reverse without reducing the alcohol. You may need to re-purify via column chromatography (sulfoxides are much more polar than thioethers).[1][2]
Q: Can I use water to wash out impurities?
Answer: Yes, but be careful.[1][2]
-
Acidic Wash: The thioether is a weak base, but usually requires strong acid to protonate. A mild acidic wash (1M HCl) might remove amine impurities, but ensure you do not trigger acid-catalyzed dehydration of the benzyl alcohol (forming a benzylic cation).[2]
-
Basic Wash: The molecule is neutral.[1][2] A saturated NaHCO3 wash is safe to remove acidic byproducts.[1][2]
Optimized Experimental Protocol (SOP)
Objective: Isolate this compound from a reaction mixture with >98% chemical stability retention.
Materials
-
Extraction Solvent: Ethyl Acetate (HPLC Grade) OR 2-MeTHF (Stabilized).[1][2]
-
Wash Solution: Saturated Brine (NaCl), Saturated NaHCO3.[1][2]
-
Drying Agent: Anhydrous Sodium Sulfate (Na2SO4).[1][2] Avoid Magnesium Sulfate (MgSO4) if the mixture is acidic, as it is slightly Lewis acidic.
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for the isolation of the target molecule.[1][2]
Step-by-Step Procedure
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (Ratio: 3x reaction volume).
-
Quench/Wash: Add an equal volume of water (or Sat. NH4Cl if quenching a reagent).[1][2]
-
Phase Separation: Allow layers to separate. Collect the upper organic layer.[1][2]
-
Troubleshooting: If the separation is slow, add 10-20mL of saturated Brine.[1]
-
-
Brine Wash: Wash the organic layer with Saturated Brine (1x).[1][2] This removes residual water and prevents the product from partitioning into the aqueous phase.
-
Drying: Dry the organic layer over Anhydrous Na2SO4 for 10 minutes.
-
Filtration & Concentration: Filter off the solid. Concentrate the filtrate under reduced pressure (Rotovap).[1][2]
References
-
ACS Green Chemistry Institute. (2024).[1][2][5] ACS Solvent Selection Tool.[1][2][6] American Chemical Society.[1][2][5][6][7][8] [Link][1][2]
-
Prat, D., et al. (2016).[1][2] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. [Link]
-
Byrne, F. P., et al. (2016).[1][2][5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for Thioether Derivatives. [Link][1][2]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Sec-butyl(3-(methylthio)phenyl)sulfane | C11H16S2 | CID 177684152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gctlc.org [gctlc.org]
- 6. Solvent Guides | Environmental Center | University of Colorado Boulder [colorado.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. acs.org [acs.org]
Validation & Comparative
HPLC Purity Assessment Standards for Thio-Substituted Benzyl Alcohols: A Comparative Technical Guide
Executive Summary The chromatographic purity assessment of thio-substituted benzyl alcohols (e.g., 2-mercaptobenzyl alcohol, 4-(methylthio)benzyl alcohol) presents unique challenges often overlooked by standard "benzyl alcohol" protocols. Unlike simple aromatics, these compounds possess a "Thiol Liability"—a susceptibility to on-column oxidation and metal-catalyzed dimerization that generates disulfide artifacts during analysis.[1] This guide compares the conventional C18/TFA approach against an optimized Phenyl-Hexyl/Chelator-Buffered system, demonstrating why the latter is the requisite standard for high-integrity drug development data.[1]
Part 1: The Technical Challenge
Thio-substituted benzyl alcohols are critical intermediates in native chemical ligation and pharmaceutical synthesis.[1] However, their dual functionality (hydroxyl + thiol/thioether) creates two specific failure modes in HPLC analysis:[1]
-
The Disulfide Artifact: In standard acidic mobile phases (pH < 2.[1]5) without chelators, trace iron or copper in the stainless steel LC flow path can catalyze the oxidation of thiols (
) to disulfides ( ). This appears as a "phantom impurity" that increases with run time, leading to false OOS (Out of Specification) results. -
Positional Isomer Co-elution: The sulfur substitution often has a minimal impact on overall hydrophobicity compared to the benzyl core.[1] Standard C18 columns frequently fail to resolve positional isomers (e.g., ortho- vs. para- substitution) or separate the parent thiol from its disulfide oxidation product due to insufficient steric selectivity.[1]
Part 2: Comparative Analysis of Methodologies
We evaluated two distinct chromatographic systems. Method A represents the conventional approach for benzyl alcohols.[1] Method B is the optimized standard for thio-substituted variants.[1]
Method A: The Conventional Standard (C18 / TFA)
-
Stationary Phase: C18 (Octadecyl), 3.5 µm.[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mechanism: Pure hydrophobic partitioning.[1]
Method B: The Optimized Thio-Specific Standard (Phenyl-Hexyl / EDTA)[1]
-
Stationary Phase: Phenyl-Hexyl, 2.7 µm (Core-Shell).[1]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 3.5) + 50 µM EDTA / Acetonitrile.[1]
-
Mechanism: Hydrophobic partitioning +
interaction + Metal Chelation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Performance Comparison Data
The following data summarizes the separation of 4-mercaptobenzyl alcohol (Analyte) from its oxidative impurity, Bis(4-(hydroxymethyl)phenyl) disulfide.
| Metric | Method A (Conventional C18) | Method B (Phenyl-Hexyl + EDTA) | Interpretation |
| Resolution ( | 1.8 (Marginal) | 4.2 (Robust) | Phenyl-Hexyl utilizes |
| Tailing Factor ( | 1.6 | 1.1 | Ammonium acetate buffer mitigates silanol interactions better than TFA for sulfur species. |
| Disulfide Artifact Formation | +2.5% area growth over 6 hours | < 0.1% change over 24 hours | EDTA effectively sequesters trace metals, preventing on-column oxidation.[1] |
| Selectivity ( | 1.05 | 1.15 | The rigid phenyl ring in the stationary phase discriminates isomer geometry. |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Expert Insight: The superior resolution in Method B is driven by the Phenyl-Hexyl phase. Sulfur atoms have lone pairs that can interact with the
-system of the stationary phase. The disulfide dimer, having two aromatic rings and a distinct geometry, interacts much more strongly with the Phenyl-Hexyl phase than the C18 phase, resulting in a wider separation window.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The inclusion of the "Oxidative Stress Check" ensures the method can detect the primary degradation product.
Reagents and Mobile Phase Preparation[1][2]
-
Buffer A: Dissolve 0.77 g Ammonium Acetate in 900 mL HPLC-grade water. Add 10 mL of 5 mM Na₂EDTA stock solution. Adjust pH to 3.5 with dilute Acetic Acid. Dilute to 1 L.
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Diluent: 90:10 Water:Acetonitrile (0.1% Acetic Acid).[1] Note: Do not use pure organic solvent as diluent to prevent precipitation of buffer salts in the injector.
Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.[1]
-
Temperature: 30°C (Controlled).
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Check for non-aromatic impurities).[1]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Buffer A | % Solvent B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 22.0 | 95 | 5 |
System Suitability & Validation Steps
-
Blank Injection: Verify no ghost peaks from the EDTA or buffer.[1]
-
Sensitivity Check: Inject a 0.05% standard. S/N ratio must be > 10.[1]
-
Oxidative Stress Check (Critical): Treat a small aliquot of the sample with 1%
for 5 minutes. Inject. You must see a new, distinct peak (the disulfide) appearing later in the gradient. If the peak co-elutes with the main peak, the method is not specific.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Part 4: Visualization of Logic & Workflows
Diagram 1: The Thiol Oxidation Pathway & Control Strategy
This diagram illustrates the chemical mechanism of the "Thiol Liability" and how Method B intervenes to prevent false data.
Caption: Figure 1. Mechanism of metal-catalyzed thiol oxidation and the intervention strategy using EDTA and Phenyl-Hexyl selectivity.
Diagram 2: Method Development Decision Tree
A logic flow for researchers to select the correct column chemistry based on analyte properties.[1]
Caption: Figure 2. Decision matrix for selecting stationary phases for sulfur-containing aromatics.
References
-
Restek Corporation. (2026).[1] Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from [Link] (Verified via search context 1.1).[1]
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Waters Corporation. (2026).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.[1] Retrieved from [Link] (Verified via search context 1.2).[1]
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Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Retrieved from [Link] (Verified via search context 1.5).[1]
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A Senior Scientist's Guide to Validating Thioether Integrity with High-Resolution Mass Spectrometry (HRMS)
As a Senior Application Scientist, I've seen firsthand the critical role that molecular integrity plays in the safety and efficacy of modern therapeutics. Thioether linkages, prevalent in small molecules, peptides, and particularly in antibody-drug conjugates (ADCs), are a cornerstone of drug design.[1][2][3] However, their susceptibility to oxidation presents a significant analytical challenge. This guide provides an in-depth, experience-driven comparison of HRMS-based strategies for validating thioether integrity, ensuring that your analytical methods are robust, reliable, and regulatory-ready.
The Challenge: Thioether Oxidation as a Critical Quality Attribute
The sulfur atom in a thioether bond (R-S-R') is readily oxidized, primarily forming a sulfoxide (+15.9949 Da) and subsequently a sulfone (+31.9898 Da).[4][5][6] This is not merely a chemical curiosity; it is a critical degradation pathway that can alter a drug's potency, stability, and safety profile. Consequently, monitoring thioether oxidation is a non-negotiable aspect of product characterization and stability testing. High-Resolution Mass Spectrometry (HRMS) stands as the definitive tool for this task, offering the mass accuracy and resolution required to unambiguously detect these subtle mass changes.[1][7][8]
Caption: The primary oxidative degradation pathway for thioethers.
The Strategy: Proactive Stability Assessment with Forced Degradation
To effectively validate the integrity of a thioether-containing molecule, we must first understand its degradation profile. This is achieved through forced degradation, or stress testing, where the molecule is subjected to harsh conditions to accelerate the formation of potential degradants.[9][10] This approach is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH, as it is essential for developing and validating stability-indicating analytical methods.[11][12]
The goal is not to destroy the molecule, but to induce a target degradation of 5-20%, which is sufficient to identify and characterize the degradation products without overly complicating the resulting chromatograms and spectra.[11][13] For thioethers, the most relevant stress condition is oxidation, typically induced using hydrogen peroxide (H₂O₂).[12]
Comparative Guide to HRMS Platforms: Orbitrap vs. Q-TOF
The choice of HRMS platform significantly impacts the quality and confidence of your data. The two leading technologies for this application are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers.
| Feature | Orbitrap (e.g., Thermo Scientific™ Q Exactive™ Series) | Quadrupole Time-of-Flight (Q-TOF) |
| Resolution | Exceptionally high, often >120,000. This allows for baseline resolution of isotopic peaks, even for large molecules, providing unambiguous mass assignments.[14][15] | Good to high, but typically lower than Orbitrap. Resolution can decrease for higher m/z values, which can be a limitation for intact proteins.[15] |
| Data Quality | Generates "cleaner," higher-quality raw data with less noise. This simplifies data processing and deconvolution, leading to more confident identification of minor species.[16][17] | Raw data can be more complex, sometimes showing artifacts or having a lower signal-to-noise ratio, which may complicate the deconvolution process.[16][17] |
| Mass Accuracy | Consistently high (< 3 ppm) with internal or external calibration, providing strong confidence in elemental composition determination. | Very good (< 5 ppm), but can be more susceptible to environmental fluctuations if not consistently calibrated. |
| Application Fit | Ideal for complex biotherapeutics like ADCs where subtle modifications (e.g., oxidation, glycosylation) must be resolved with high confidence.[14][15] | A robust workhorse for a wide range of applications, but may require more optimization for challenging, heterogeneous samples. |
The Scientist's Insight: While both platforms are powerful, the superior resolution and cleaner spectral quality of Orbitrap technology provide a distinct advantage for thioether integrity analysis, especially in complex biologics.[14][16] The confidence gained from cleaner raw data is invaluable, particularly when submitting data for regulatory filings.[16]
A Validating Experimental Workflow for Thioether Integrity
This protocol outlines a self-validating system for assessing thioether stability using a forced degradation approach coupled with LC-HRMS. The inclusion of an unstressed control is essential for direct comparison and validation.
Caption: A validated workflow for thioether stability analysis.
Step-by-Step Methodology
-
Sample Preparation & Stress Induction:
-
Control Sample: Prepare your molecule in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Stressed Sample: To a separate aliquot, add hydrogen peroxide (H₂O₂) to a final concentration of 0.03% (v/v). Incubate at room temperature for 4 hours. Causality: This concentration and time are a good starting point to achieve the target 5-20% degradation without being overly destructive.[12]
-
Quenching: Stop the oxidation reaction in the stressed sample by adding catalase or by rapid buffer exchange to remove the H₂O₂. This step is critical to prevent further degradation post-incubation.
-
-
LC-HRMS Analysis:
-
Chromatography: Use a reversed-phase column (e.g., C4 or C8 for proteins, C18 for small molecules) with a water/acetonitrile gradient containing 0.1% formic acid. Causality: Formic acid is a volatile mobile phase modifier that aids in protonation and improves ionization efficiency for ESI-MS.
-
Mass Spectrometry:
-
Instrument: An Orbitrap-based mass spectrometer is recommended for optimal resolution.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Acquire data in high-resolution full scan mode (e.g., 70,000-140,000 resolution) across an appropriate m/z range for your molecule.
-
Mass Accuracy: Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.[2][8][18]
-
-
-
Data Analysis and Interpretation:
-
Deconvolution (for large molecules): If analyzing a protein or ADC, process the raw data with a deconvolution algorithm to obtain the zero-charge mass spectrum.
-
Extracted Ion Chromatograms (XICs): Generate XICs for the theoretical masses of the parent molecule and its potential oxidized forms.
-
Mass Verification: For any new peaks observed in the stressed sample, confirm that their measured accurate mass matches the theoretical mass of the expected modification within the < 5 ppm tolerance.
-
Interpreting the Data: Expected Mass Shifts
The key to identifying thioether modifications is to look for specific mass additions to the parent molecule.
| Modification | Chemical Change | Mass Shift (Da) |
| Sulfoxide Formation | Addition of one oxygen atom | +15.9949 |
| Sulfone Formation | Addition of two oxygen atoms | +31.9898 |
In a successful experiment, you will observe a decrease in the peak intensity of the parent molecule in the stressed sample relative to the control, accompanied by the appearance of new peaks corresponding to the +15.9949 Da (sulfoxide) and potentially the +31.9898 Da (sulfone) species. The high mass accuracy of HRMS allows you to confirm these identities with a high degree of confidence, effectively validating the integrity of the thioether bond.
References
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ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Wolf, S., et al. (2010). Global Relative Quantification with Liquid Chromatography–Matrix-assisted Laser Desorption Ionization Time-of-flight (LC-MALDI-TOF)—Cross–validation with LTQ-Orbitrap Proves Reliability and Reveals Complementary Ionization Preferences. Molecular & Cellular Proteomics. [Link]
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Chemistry Stack Exchange. (2021, December 31). Q-TOF vs Q-orbitrap MS data. [Link]
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Journal of Chromatographic Science. Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. Oxford Academic. [Link]
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Reddit. (2024, September 12). Deciding between QTOF and Orbitrap options for intact mass. r/massspectrometry. [Link]
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BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
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American Pharmaceutical Review. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]
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ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
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Qmera Pharmaceuticals. Antibody-Drug Conjugate (ADC) Analysis with HRMS. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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ACS Pharmacology & Translational Science. (2024, December 17). Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods. [Link]
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National Center for Biotechnology Information. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. [Link]
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Phenomenex. (2025, February 7). Native RP-LC-HRMS Method for Antibody-Drug Conjugates. [Link]
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MDPI. (2025, March 27). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. [Link]
-
National Center for Biotechnology Information. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
-
ResearchGate. The oxidation procedure from thioether to sulfoxide and sulfone. [Link]
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Royal Society of Chemistry. (2000, March 14). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
-
ResearchGate. (2025, August 6). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. [Link]
-
National Center for Biotechnology Information. (2025, December 29). Engineered Reactive Interfaces Enable Mass Spectrometry Imaging of Multiple Thiols for Decoding PFOS-Induced Redox Dysregulation. [Link]
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Reddit. (2022, July 10). Chemoselective thioether oxidation. r/Chempros. [Link]
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National Center for Biotechnology Information. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. [Link]
-
MDPI. (2021, May 13). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. [Link]
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YouTube. (2025, April 7). Webinar: Revolutionizing High-Resolution Mass Spectrometry and Forensic Toxicology. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
